3-(Methylthio)aniline
Overview
Description
3-(Methylthio)aniline, also known as 3-(Methylmercapto)aniline or 3-Aminothioanisole, is an organic compound with the molecular formula CH₃SC₆H₄NH₂. It is a derivative of aniline where a methylthio group is substituted at the meta position of the benzene ring. This compound is a clear liquid that can range in color from colorless to light orange or yellow .
Scientific Research Applications
3-(Methylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
Target of Action
3-(Methylthio)aniline is a chemical compound used in the synthesis of various derivatives . .
Mode of Action
It is known to be used in the synthesis of phenyl azobenzene sulfonamide derivatives
Biochemical Pathways
It’s known that it plays a role in the synthesis of phenyl azobenzene sulfonamide derivatives
Result of Action
It’s known to be used in the synthesis of phenyl azobenzene sulfonamide derivatives
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylthio)aniline can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitrothioanisole with hydrogen in the presence of a catalyst such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrothioanisole under controlled conditions. The reaction is typically carried out in a hydrogen atmosphere at elevated temperatures and pressures to ensure complete reduction of the nitro group .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the amino group.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: Similar structure but with the methylthio group at the ortho position.
4-(Methylthio)aniline: Similar structure but with the methylthio group at the para position
Uniqueness
3-(Methylthio)aniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The meta position of the methylthio group affects the compound’s electronic properties and steric hindrance, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
3-methylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLDNLIJVSRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061964 | |
Record name | m-(Methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783-81-9 | |
Record name | 3-(Methylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylthio)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-(Methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective oxidation of 3-(methylthio)aniline significant in drug metabolism research?
A1: Mammalian flavin-containing monooxygenases (FMOs) play a crucial role in detoxifying xenobiotics, including drugs, by catalyzing their oxidation [, ]. this compound serves as a valuable model compound because its sulfoxidation product can exist as two enantiomers (R and S). Studying the enantioselectivity of this reaction, meaning the preferential formation of one enantiomer over the other, provides insights into the FMO enzyme's active site and its interactions with different substrates. This information is vital for predicting drug metabolism pathways and potential drug-drug interactions.
Q2: How do microbial monooxygenases offer an alternative for studying mammalian FMOs?
A2: Mammalian FMOs are notoriously difficult to isolate and study in large quantities []. The research demonstrates that microbial flavoprotein monooxygenases, with sequence similarity to human FMOs, can mimic their activity []. This discovery is significant because these microbial enzymes can be readily produced in the lab using recombinant DNA technology. This accessibility allows researchers to screen and identify microbial monooxygenases capable of enantioselectively oxidizing compounds like this compound, serving as valuable tools for generating and studying drug metabolites.
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